molecular formula C11H19N3 B1369373 2-N-Butyl-2-N-ethylpyridine-2,3-diamine

2-N-Butyl-2-N-ethylpyridine-2,3-diamine

Cat. No.: B1369373
M. Wt: 193.29 g/mol
InChI Key: GFIQBFCGCFOCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Butyl-2-N-ethylpyridine-2,3-diamine is a substituted pyridine-diamine derivative characterized by a pyridine core with two amine groups at the 2- and 3-positions. The nitrogen atoms at the 2-position are further substituted with butyl and ethyl groups, respectively.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-N-butyl-2-N-ethylpyridine-2,3-diamine

InChI

InChI=1S/C11H19N3/c1-3-5-9-14(4-2)11-10(12)7-6-8-13-11/h6-8H,3-5,9,12H2,1-2H3

InChI Key

GFIQBFCGCFOCBW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Substituents Key Functional Groups Reference ID
2-N-Butyl-2-N-ethylpyridine-2,3-diamine Pyridine-2,3-diamine N2-butyl, N2-ethyl Amine, pyridine -
N-(2-aminoethyl)propane-1,3-diamine Linear polyamine Ethylamino, propane-diamine Amine, aliphatic chain
Benzo[g]quinoxaline derivatives Quinoxaline fused with benzene 2,4-disubstituted aryl groups Amine, aromatic heterocycle
Ro 47-0543 (antimicrobial agent) Quinoline-4-yl with diamine N3,N3-diethylpropane-1,3-diamine Amine, chloroquinoline

Key Observations :

  • The target compound’s pyridine-diamine core distinguishes it from benzo[g]quinoxaline derivatives (aromatic fused systems) and linear polyamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) .
  • Alkyl substitutions (butyl/ethyl) may enhance lipophilicity compared to shorter-chain analogs like Ro 47-0543 (diethylpropane-diamine) .

Challenges :

  • Broadened signals in $^{13}\text{C}$-NMR spectra (e.g., cyclen-based compounds) complicate structural elucidation, a common issue in diamine-containing systems .

Key Findings :

  • Benzo[g]quinoxaline derivatives exhibit potent cytotoxicity (submicromolar IC$_{50}$) via apoptosis induction, contrasting with the antiviral focus of cyclen-based compounds .
  • Antimicrobial Ro series compounds leverage quinoline-diamine interactions, suggesting that the pyridine core in the target compound could be optimized for similar applications .
Pharmacological Mechanisms
  • Anticancer Agents: Benzo[g]quinoxaline derivatives disrupt cell cycle progression (G1/S phase arrest) and activate pro-apoptotic pathways (Bax upregulation) .
  • Antiviral Agents : Cyclam-polyamine conjugates inhibit HIV-1 entry or replication via electrostatic interactions with viral envelopes .
  • Antimicrobials: Quinoline-diamine derivatives (e.g., Ro 47-0543) target heme detoxification pathways in Plasmodium species .

Hypothesis for Target Compound : The pyridine-diamine structure may enable dual functionality (e.g., metal chelation for antiviral activity or intercalation for anticancer effects), though empirical validation is required.

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